molecular formula C5H4O5 B3190794 5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid CAS No. 478297-08-4

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid

Cat. No.: B3190794
CAS No.: 478297-08-4
M. Wt: 144.08 g/mol
InChI Key: IYBMAPMWXIVDSE-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid (CAS: 507471-78-5) is a cyclic carbonate derivative with a carboxylic acid functional group. Its molecular formula is C₆H₈O₅, and it features a six-membered 1,3-dioxane ring substituted with a methyl group at position 5 and a carboxylic acid at position 4 . This compound, often referred to in polymerization studies as MTC-COOH, is synthesized via base-catalyzed reactions of bis(hydroxymethyl)propionic acid (bis-MPA) with cyclic carbonates . Its structural uniqueness lies in the preservation of the carboxylic acid group during ring-opening polymerization (ROP), enabling the synthesis of functionalized polycarbonates and polyesters . MTC-COOH has garnered attention in materials science for applications in biodegradable polymers, drug delivery systems, and pH-responsive materials .

Properties

IUPAC Name

5-methyl-2-oxo-1,3-dioxole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O5/c1-2-3(4(6)7)10-5(8)9-2/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBMAPMWXIVDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl acetoacetate with glyoxylic acid in the presence of a catalyst to form the dioxole ring structure. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines to form esters or amides, respectively.

Major Products

The major products formed from these reactions include various dioxole derivatives, such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. The exact mechanism often involves binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid (MTC-COOH)

  • Structure : Six-membered 1,3-dioxane ring with a carboxylic acid at position 5.
  • Applications :
    • Copolymerization with lactide (LA) to synthesize polyesters with pendant carboxylic acid groups, enabling post-polymerization modifications (e.g., crosslinking) .
    • High reactivity in ROP, achieving ~95% conversion with [Zr(acac)₄] catalysts at 120°C .
  • Key Properties : Molecular weight = 160.125 g/mol; retains carboxylic acid functionality during polymerization .

(5-Methyl-2-oxo-1,3-dioxolen-4-yl)methyl Esters (Prodrug Derivatives)

  • Structure : Five-membered 1,3-dioxole ring with ester groups (e.g., Olmesartan Medoxomil, Azilsartan Medoxomil).
  • Applications :
    • Prodrugs for angiotensin II receptor antagonists, hydrolyzing in vivo to release active carboxylic acid drugs .
  • Key Properties : Enhanced bioavailability; ester groups improve membrane permeability .

5-Methyl-2-oxo-1,3-dioxolane-4-carboxylic Acid

  • Structure : Five-membered 1,3-dioxolane ring with carboxylic acid at position 4.
  • Key Properties : Smaller ring size may confer higher ring strain and reactivity compared to MTC-COOH .

Functional Group Variations

Compound Functional Group Reactivity/Applications Reference
MTC-COOH Carboxylic acid Enables post-polymerization modifications (e.g., crosslinking, ionic interactions)
(5-Methyl-2-oxo-dioxolen)methyl esters Ester Hydrolyzes in vivo to active drugs; used in prodrug formulations (e.g., CS-866, Olmesartan)
Benzyl 5-methyl-2-oxo-dioxane-5-carboxylate Benzyl ester Intermediate in polymer synthesis; removed post-polymerization to expose carboxylic acid

Physicochemical and Reactivity Comparison

Polymerization Behavior

  • MTC-COOH :
    • Copolymerizes with LA at 120°C using Zn[(acac)(L)H₂O] initiators, yielding polyacids with controlled microblock lengths (Table 1) .
    • Retains carboxylic acid groups, enabling pH-responsive self-assembly in polymersomes .
  • Prodrug Esters: Not polymerized; designed for enzymatic hydrolysis in physiological conditions .

Table 1: Copolymerization Data for MTC-COOH and LA

Monomer Ratio (MTC-COOH:LA) Conversion (%) Microblock Length (LA) Randomness (R) Reference
30:70 95 8.2 0.91

Thermal and Hydrolytic Stability

  • MTC-COOH : Stable under polymerization conditions (120°C, bulk) but undergoes hydrolytic ring-opening in basic media .
  • Prodrug Esters : Hydrolytically labile in vivo (t½ = 1–2 hours in plasma) .

Key Research Findings

MTC-COOH in Polymer Chemistry :

  • Copolymerization with LA produces polyesters with pendant -COOH groups, enhancing hydrophilicity and enabling ionic crosslinking .
  • Zn-based catalysts yield polymers with higher LA microblock lengths (8.2 vs. 5.7 for Sn-based catalysts) .

Prodrug Derivatives :

  • (5-Methyl-2-oxo-dioxolen)methyl esters of imidazole-5-carboxylic acids exhibit potent AT1 receptor antagonism (IC₅₀ = 0.7 nM) after hydrolysis .

Biological Activity

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid (commonly referred to as MDOCA) is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₅H₄O₅
  • Molecular Weight : 144.08 g/mol
  • CAS Number : 22272027

MDOCA exhibits various biological activities attributed to its ability to interact with multiple biomolecular targets. The compound's structure allows it to participate in enzyme inhibition, receptor modulation, and potential antioxidant activities. Research indicates that MDOCA may influence metabolic pathways by acting as a substrate for key enzymes involved in cellular processes.

1. Antimicrobial Activity

MDOCA has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

2. Antioxidant Properties

The compound has demonstrated antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases.

3. Enzyme Inhibition

Research indicates that MDOCA can inhibit certain enzymes linked to metabolic disorders. For example, it has been shown to inhibit fatty acid synthase (FASN), which is implicated in cancer metabolism. This inhibition can lead to decreased lipogenesis and potentially reduce tumor growth in specific cancer models .

Case Studies and Research Findings

Several studies have explored the biological activity of MDOCA:

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of MDOCA against pathogenic bacteria and fungi. Results indicated that MDOCA inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
  • Antioxidant Study : In vitro assays demonstrated that MDOCA significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential role in protecting against oxidative damage .
  • Enzyme Inhibition Research : A study focused on the inhibition of FASN revealed that MDOCA effectively reduced lipid accumulation in cancer cells, highlighting its potential as an anti-cancer agent by targeting metabolic pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits S. aureus and E. coli
AntioxidantReduces ROS levels
Enzyme InhibitionInhibits FASN

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.